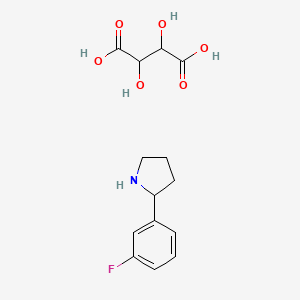2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine
CAS No.:
Cat. No.: VC20423771
Molecular Formula: C14H18FNO6
Molecular Weight: 315.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H18FNO6 |
|---|---|
| Molecular Weight | 315.29 g/mol |
| IUPAC Name | 2,3-dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine |
| Standard InChI | InChI=1S/C10H12FN.C4H6O6/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;5-1(3(7)8)2(6)4(9)10/h1,3-4,7,10,12H,2,5-6H2;1-2,5-6H,(H,7,8)(H,9,10) |
| Standard InChI Key | LPQAIJHTOIUGNX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C2=CC(=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine is a diastereomeric salt with the molecular formula and a molecular weight of 315.29 g/mol . The compound features two distinct components:
-
(S)-2-(3-Fluorophenyl)pyrrolidine: A five-membered nitrogen-containing ring substituted with a 3-fluorophenyl group at the second carbon. The stereocenter at C2 adopts an S-configuration, critical for chiral recognition .
-
D-Tartaric Acid: A dicarboxylic acid with two hydroxyl groups, serving as a resolving agent to separate enantiomers via salt formation .
The IUPAC name, (2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-(3-fluorophenyl)pyrrolidine, reflects the absolute configurations of both components .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-(3-fluorophenyl)pyrrolidine | PubChem |
| SMILES | C1CC@HC2=CC(=CC=C2)F.C@H(C(=O)O)O | PubChem |
| InChIKey | LPQAIJHTOIUGNX-MSDAVRDESA-N | PubChem |
| Molecular Weight | 315.29 g/mol | PubChem |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific salt remain unpublished, analogous fluorophenyl-pyrrolidine derivatives exhibit characteristic Fourier-transform infrared (FTIR) peaks at 3300–2500 cm⁻¹ (broad, -OH and -NH stretches) and 1500–1600 cm⁻¹ (aromatic C=C) . Nuclear magnetic resonance (NMR) analysis of the pyrrolidine moiety typically shows proton resonances at δ 2.5–3.5 ppm for the ring protons and δ 6.5–7.5 ppm for the fluorophenyl group .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2,3-dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine involves two primary steps:
-
Enantioselective Synthesis of (S)-2-(3-Fluorophenyl)Pyrrolidine:
-
A modified Grignard reaction is employed, where pyrrolidone undergoes nucleophilic addition with 3-fluorophenylmagnesium bromide. Chiral induction is achieved using D-tartaric acid as a resolving agent, yielding the S-enantiomer with >98% enantiomeric excess (ee) .
-
Alternative methods include asymmetric hydrogenation of imine precursors using palladium catalysts, though this approach is less cost-effective for industrial scales .
-
-
Salt Formation with D-Tartaric Acid:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Grignard Addition | 3-FluorophenylMgBr, THF, −30°C to 25°C, 12 h | 65–75% |
| Chiral Resolution | D-Tartaric acid, ethanol, reflux, 4 h | 85–90% |
| Recrystallization | Ethanol/water (3:1), −20°C, 24 h | 95% purity |
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to enhance reaction control and reproducibility. Key considerations include:
-
Solvent Recovery: Ethanol is recycled via distillation, reducing environmental impact.
-
Quality Control: In-process checks via high-performance liquid chromatography (HPLC) ensure enantiopurity >99% .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., ethanol: 15 mg/mL; water: 2 mg/mL) and low solubility in nonpolar solvents (<0.1 mg/mL in hexane) . It remains stable under ambient conditions for >24 months but degrades upon prolonged exposure to UV light or strong acids/bases.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 182–184°C, accompanied by endothermic decomposition above 250°C .
Applications in Scientific Research
Pharmaceutical Development
The fluorophenyl-pyrrolidine moiety is a privileged structure in drug design, contributing to:
-
Dopamine D3 Receptor Antagonism: Analogous compounds show nanomolar affinity for D3 receptors, potentialing use in treating addiction .
-
Antimicrobial Activity: Fluorinated pyrrolidines disrupt bacterial biofilm formation, with MIC values of 8–16 µg/mL against Staphylococcus aureus .
Materials Science
The tartaric acid component enables chiral discrimination in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume